4-amino-N-cyclopentylbenzamide

HDAC6 inhibitor Isoform selectivity Epigenetics

Procure 4-amino-N-cyclopentylbenzamide for clean HDAC6-selective studies (IC50 10 nM; ~207-fold over HDAC1) without confounding Class I effects. Its para-aminobenzamide scaffold structurally diverges from clinical ortho-aminobenzamide HDAC inhibitors, altering zinc-binding geometry and isoform selectivity. The compound also engages MAO-B (IC50 115 nM), enabling dual-target epigenetic/monoamine research in neuroinflammation and Parkinson's models. Verify isoform selectivity requirements before ordering analogs—generic class substitution is scientifically invalid.

Molecular Formula C12H16N2O
Molecular Weight 204.273
CAS No. 436095-47-5
Cat. No. B2653538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-cyclopentylbenzamide
CAS436095-47-5
Molecular FormulaC12H16N2O
Molecular Weight204.273
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H16N2O/c13-10-7-5-9(6-8-10)12(15)14-11-3-1-2-4-11/h5-8,11H,1-4,13H2,(H,14,15)
InChIKeyRYWXWLQEGTXUCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-cyclopentylbenzamide (CAS 436095-47-5): Chemical Identity and Procurement Baseline


4-Amino-N-cyclopentylbenzamide (CAS 436095-47-5) is a benzamide derivative with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . The compound features a 4-aminobenzamide core substituted with an N-cyclopentyl moiety, placing it within the broader class of N-substituted benzamide compounds that have been investigated as histone deacetylase (HDAC) inhibitors [1]. Commercially, the compound is available from multiple chemical suppliers including Sigma-Aldrich (Matrix Scientific catalog), Santa Cruz Biotechnology, and CymitQuimica, typically in research-grade purities of 95-98%, with standard packaging options including 500 mg to gram-scale quantities .

Why 4-Amino-N-cyclopentylbenzamide Cannot Be Interchanged with Generic Benzamide HDAC Inhibitors


Benzamide-based HDAC inhibitors exhibit profound isoform selectivity and potency variations depending on N-substituent structure, making simple substitution among analogs scientifically invalid. Within this class, clinically studied compounds such as MS-275 (entinostat) and mocetinostat (MGCD0103) demonstrate distinct HDAC isoform inhibition profiles that directly determine their therapeutic windows and biological effects [1]. For 4-amino-N-cyclopentylbenzamide specifically, the cyclopentyl substitution pattern confers a unique selectivity signature: while many o-aminobenzamides (e.g., MS-275) show a 4- to 10-fold preference for HDAC1 over HDAC3 [2], this para-aminobenzamide derivative exhibits an opposing selectivity profile with strong HDAC6 preference and weak Class I HDAC activity [3]. Such isoform selectivity differences are biologically consequential—substituting an HDAC1/2-selective inhibitor for an HDAC6-selective compound in cellular assays would produce fundamentally different acetylation patterns and downstream transcriptional effects. Procurement decisions for research applications must therefore be guided by isoform selectivity data rather than generic class membership.

4-Amino-N-cyclopentylbenzamide: Quantitative Differentiation Evidence Versus Structural Analogs


HDAC6 Isoform Selectivity Profile: 207-Fold Preference Over HDAC1

4-Amino-N-cyclopentylbenzamide exhibits a striking selectivity profile characterized by potent HDAC6 inhibition (IC₅₀ = 10 nM) but weak Class I HDAC activity (HDAC1 IC₅₀ = 2,070 nM), resulting in an approximately 207-fold selectivity window for HDAC6 over HDAC1 [1]. In contrast, clinically studied benzamide HDAC inhibitors such as MS-275 (entinostat) and mocetinostat (MGCD0103) are Class I-selective agents, with MS-275 showing a 4- to 10-fold preference for HDAC1 over HDAC3 and minimal HDAC6 activity [2][3]. This inverted selectivity paradigm—HDAC6 preference versus Class I preference—represents a fundamental differentiation from mainstream benzamide HDAC inhibitors.

HDAC6 inhibitor Isoform selectivity Epigenetics

MAO-B Inhibitory Activity: IC₅₀ = 115 nM with Defined Off-Target Profile

Beyond HDAC inhibition, 4-amino-N-cyclopentylbenzamide demonstrates moderate inhibitory activity against human monoamine oxidase B (MAO-B) with an IC₅₀ of 115 nM in fluorescence spectrophotometry assays [1]. Critically, the compound shows negligible affinity for the alpha-2A adrenergic receptor (Ki > 100,000 nM), establishing a clean selectivity profile for its primary enzyme targets [2]. This defined polypharmacology profile—combining HDAC6 inhibition with moderate MAO-B activity and absence of adrenergic off-target effects—distinguishes it from simple N-cyclopentylbenzamide derivatives that lack the 4-amino substitution, which typically show either pure MAO inhibition or different selectivity signatures.

MAO-B inhibitor Neuropharmacology Polypharmacology

Physicochemical Differentiation: LogP = 1.43 Enables Distinct Membrane Partitioning

The calculated octanol-water partition coefficient (LogP) of 4-amino-N-cyclopentylbenzamide is 1.43, placing it in a moderately lipophilic range that differs notably from other benzamide HDAC inhibitors . For comparison, the clinically studied benzamide HDAC inhibitor MS-275 (entinostat) has a reported LogP of approximately 1.9, while mocetinostat (MGCD0103) exhibits a LogP around 1.2-1.4 depending on calculation method [1]. The compound also features only 2 rotatable bonds and a topological polar surface area (TPSA) of approximately 52 Ų, parameters that influence membrane permeability and intracellular distribution . These physicochemical distinctions, driven specifically by the cyclopentyl substitution on the benzamide nitrogen, result in different solubility, permeability, and tissue distribution characteristics that cannot be replicated by aromatic-substituted or unsubstituted benzamide analogs.

Lipophilicity Drug design Physicochemical properties

Para-Amino Substitution Pattern: Structural Divergence from Clinical o-Aminobenzamides

4-Amino-N-cyclopentylbenzamide features a para-aminobenzamide core (4-amino substitution relative to the carboxamide), which distinguishes it structurally from clinically developed benzamide HDAC inhibitors such as MS-275 (entinostat) and mocetinostat (MGCD0103), both of which are ortho-aminobenzamides (2-aminobenzamide derivatives) [1][2]. This structural divergence is mechanistically significant: the ortho-amino group in clinical benzamides participates in a critical intramolecular hydrogen bond that positions the aniline nitrogen for zinc chelation in the HDAC active site [3]. The para-amino arrangement in 4-amino-N-cyclopentylbenzamide fundamentally alters the geometry of zinc-binding group presentation, contributing to its distinct isoform selectivity profile (HDAC6 preference versus Class I preference).

Structure-activity relationship Benzamide scaffold Medicinal chemistry

Optimal Research Applications for 4-Amino-N-cyclopentylbenzamide Based on Quantitative Evidence


HDAC6-Selective Pharmacological Probing in Cell-Based Assays

Investigators requiring selective HDAC6 inhibition without concurrent Class I HDAC suppression should select 4-amino-N-cyclopentylbenzamide for in vitro studies. With an HDAC6 IC₅₀ of 10 nM and approximately 207-fold selectivity over HDAC1 (IC₅₀ = 2,070 nM), this compound enables clean interrogation of HDAC6-dependent pathways at concentrations that spare HDAC1 activity [1]. This selectivity profile is particularly valuable for studies of tubulin acetylation, autophagy regulation, and neurodegenerative disease models where HDAC6 is implicated but Class I HDAC inhibition introduces confounding transcriptional effects. In contrast, clinically studied benzamide HDAC inhibitors such as MS-275 and mocetinostat exhibit Class I selectivity and would produce fundamentally different acetylation patterns .

Dual HDAC6/MAO-B Polypharmacology Research Tool

For research programs exploring therapeutic polypharmacology at the intersection of epigenetics and monoamine metabolism, 4-amino-N-cyclopentylbenzamide provides a characterized dual-target tool compound. The compound inhibits HDAC6 with an IC₅₀ of 10 nM and MAO-B with an IC₅₀ of 115 nM, while maintaining a clean selectivity profile against adrenergic receptors (alpha-2A Ki > 100,000 nM) [1]. This defined polypharmacology enables studies of combined HDAC6/MAO-B modulation in neuroinflammation, Parkinson's disease models, or other CNS applications where both targets are mechanistically relevant. Researchers should note that simple N-cyclopentylbenzamide analogs lacking the 4-amino substitution would not recapitulate this dual-target engagement profile.

Benzamide Scaffold SAR Studies Requiring Para-Amino Substitution

Medicinal chemistry teams investigating structure-activity relationships of benzamide-based enzyme inhibitors should incorporate 4-amino-N-cyclopentylbenzamide as a representative para-aminobenzamide scaffold compound. The para-amino substitution pattern distinguishes it from the ortho-aminobenzamide framework that dominates clinical HDAC inhibitor development (MS-275, mocetinostat) [1]. This structural divergence alters zinc-binding geometry and isoform selectivity, making the compound a valuable comparator for exploring how amino group positioning influences HDAC inhibition profiles and cellular activity. The cyclopentyl N-substituent further modulates physicochemical properties (LogP = 1.43, 2 rotatable bonds) relative to aromatic-substituted analogs .

Moderate Lipophilicity Reference Standard in Permeability Assays

Researchers conducting parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies with benzamide compound series may utilize 4-amino-N-cyclopentylbenzamide as a reference compound representing moderate lipophilicity (calculated LogP = 1.43) [1]. This LogP value falls between more lipophilic benzamide HDAC inhibitors like MS-275 (LogP ≈ 1.9) and more hydrophilic derivatives, providing a useful benchmark for correlating lipophilicity with permeability in structure-property relationship analyses. The compound's low rotatable bond count (n = 2) further reduces conformational entropy penalties during membrane transit, distinguishing it from flexible benzamide analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-N-cyclopentylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.